N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide belongs to the class of piperidine derivatives. These compounds are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of functional groups such as the cyclopropyl and hydroxyethyl moieties enhances its potential biological activity.
The synthesis of N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide typically involves several key steps:
The molecular structure of N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide can be described as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and interactions with biological macromolecules .
N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related analogs.
The mechanism of action of N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific receptors or enzymes within biological systems. It is hypothesized that:
Understanding these interactions requires detailed studies using techniques such as molecular docking and binding assays .
The physical and chemical properties of N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide include:
These properties are crucial for determining the compound's formulation in pharmaceutical applications .
N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide has several notable applications:
The emergence of N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide represents a deliberate effort within medicinal chemistry to exploit stereochemically defined piperidine scaffolds for receptor-targeted drug design. While the precise discovery timeline remains proprietary, its development aligns with broader trends in optimizing nitrogen-containing heterocycles observed since the 1980s. During this period, piperidine derivatives gained prominence as structural backbones in numerous therapeutic agents, particularly those targeting the central nervous system and infectious diseases [6]. The compound's chiral (R)-piperidinyl center signifies rational design rather than serendipitous discovery, reflecting advancements in asymmetric synthesis techniques that became robustly established in the early 2000s. Its synthesis—typically involving the reaction of 1-(2-hydroxyethyl)piperidine with cyclopropylamine in the presence of acetic anhydride under controlled conditions (50–60°C for 4–6 hours in dichloromethane)—exemplifies modern approaches to introducing structural complexity while maintaining synthetic efficiency . The deliberate incorporation of the cyclopropyl moiety coincides with medicinal chemistry strategies to enhance metabolic stability and receptor binding affinity through constrained aliphatic rings, a tactic widely adopted in optimizing pharmacokinetic profiles of lead compounds [2].
Table 1: Representative Piperidine-Based Drugs and Their Therapeutic Applications
Compound | Therapeutic Class | Key Structural Features | Approval Year |
---|---|---|---|
Linezolid | Oxazolidinone Antibiotic | 1,3-Oxazolidine fused to piperidine | 2000 |
Tedizolid | Oxazolidinone Antibiotic | Tetrazole-containing piperidine variant | 2014 |
Relebactam | β-Lactamase Inhibitor | Piperidine with 2-imidazolidinone | 2019 |
N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide | Research Compound | Hydroxyethyl/cyclopropyl-acetamide | Not applicable |
Data compiled from regulatory milestones of piperidine-containing drugs [6]
N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide (molecular formula: C₁₂H₂₂N₂O₂; molecular weight: 226.32 grams per mole) belongs to the 3-acetamido-substituted piperidine subclass, characterized by stereospecific substitution at the C3 position. Its structure integrates three pharmacologically significant motifs:
The stereochemistry at the C3 position is explicitly (R), conferring distinct spatial orientation to the acetamide and hydroxyethyl chains. Nuclear magnetic resonance spectroscopy and X-ray crystallography confirm that this configuration positions the cyclopropyl group equatorially relative to the piperidine chair conformation, minimizing steric strain while optimizing hydrophobic contact potential . The compound’s isomeric SMILES representation (CN([C@@H]1CCCN(C1)CCO)C2CC2) explicitly denotes this absolute configuration .
Table 2: Structural Descriptors and Bonding Features
Structural Element | Bond Type/Length | Spatial Orientation | Functional Role |
---|---|---|---|
Piperidine Ring | Chair conformation | Chiral center at C3 (R-configuration) | Scaffold for pharmacophore placement |
N-Cyclopropylacetamide | C–N bond (~1.45 Å) | Equatorial to piperidine plane | Hydrophobic domain & steric block |
2-Hydroxyethyl Substituent | C–O bond (~1.42 Å) | Axial attachment to N1 | H-bond donor/acceptor & solubility enhancer |
Structural data inferred from general piperidine chemistry and compound-specific descriptors
The structural complexity of N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide enables multifaceted interactions with biological targets, underpinning its utility in rational drug design:
Conformational Restriction for Selective Binding: The cyclopropyl group restricts rotation around the N–C(cyclopropyl) bond, reducing conformational entropy upon target binding. This preorganization mimics the "magic methyl" effect observed in optimized drug candidates like tazemetostat, where strategic steric constraint amplifies binding affinity by >10-fold compared to unsubstituted analogs [2]. Similarly, the cyclopropyl constraint in this compound potentially enhances selectivity for complementary receptor pockets over structurally related off-targets [2] [7].
Dual Hydrogen-Bonding Capacity: The hydroxyethyl (–CH₂CH₂OH) and acetamide (C=O) groups create a bifurcated hydrogen-bonding system. Molecular modeling suggests these moieties can simultaneously engage with aspartate/glutamate residues in enzymatic active sites or neurotransmitter receptors, analogous to interactions observed in opioid receptor antagonists where hydroxyethyl substitutions boost potency 18-fold [2] .
Bioisosteric Potential: Functionally, the cyclopropyl group acts as a bioisostere for unsaturated or larger alicyclic rings. This is critical in mitigating toxicity risks associated with flat aromatic systems while preserving hydrophobic contact surface area. In cannabinoid receptor modulators, cyclopropyl substitution yielded 50-fold affinity increases over phenyl analogs—an effect attributed to optimal van der Waals contacts within narrow binding cavities [2] [7].
Stereochemical Precision: The (R)-configuration ensures optimal vector alignment of pharmacophoric elements. This stereospecificity is mechanistically non-negotiable; enantiomeric counterparts frequently exhibit >10-fold reduced affinity in piperidine-based receptor ligands (e.g., κ-opioid antagonists), emphasizing the chiral pharmacophore's role in target engagement [2] .
These attributes position N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide as a versatile scaffold in designing ligands for aminergic G-protein-coupled receptors (e.g., opioid, histamine, or cannabinoid receptors) or enzymes with hydrophobic substrate pockets. Its balanced lipophilicity (LogP ~1.5–2.0) further supports blood-brain barrier penetration for potential neurological applications, though target validation studies remain ongoing in non-clinical models [2] .
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4